molecular formula C10H15ClN2 B13672564 3,3-Dimethylindolin-5-amine hydrochloride

3,3-Dimethylindolin-5-amine hydrochloride

Cat. No.: B13672564
M. Wt: 198.69 g/mol
InChI Key: PSNCIEOHYOXWDS-UHFFFAOYSA-N
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Description

3,3-Dimethylindolin-5-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of indoline, a bicyclic heterocycle, and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindolin-5-amine hydrochloride typically involves the reaction of 3,3-dimethylindoline with an amine source under acidic conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out at room temperature and requires careful control of pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylindolin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolines, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,3-Dimethylindolin-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylindolin-5-amine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms and enzymatic reactions that lead to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-5-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6,11H2,1-2H3;1H

InChI Key

PSNCIEOHYOXWDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)N)C.Cl

Origin of Product

United States

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